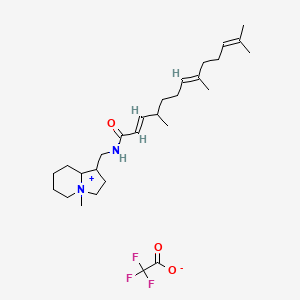

Stellettamide A trifluoroacetate

Description

Stellettamide A trifluoroacetate is a chemically modified derivative of the marine-derived alkaloid Stellettamide A, where trifluoroacetate (CF₃COO⁻) acts as a counterion. This compound is primarily utilized in life sciences research, particularly in studies involving bioactive natural products. Enzo Life Sciences markets it as a research tool (Product Code: ALX-350-311-C100) with storage recommendations at -20°C to maintain stability . The trifluoroacetate group enhances solubility and facilitates purification during synthesis, making it a practical choice for laboratory use.

Properties

Molecular Formula |

C28H45F3N2O3 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

2,2,2-trifluoroacetate;(2E,7E)-4,8,12-trimethyl-N-[(4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl)methyl]trideca-2,7,11-trienamide |

InChI |

InChI=1S/C26H44N2O.C2HF3O2/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28;3-2(4,5)1(6)7/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3;(H,6,7)/b16-15+,22-12+; |

InChI Key |

JRPHONGLTGFHCG-ANHPGPICSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stellettamide A trifluoroacetate involves several steps, starting from the extraction of the compound from marine sponges. The compound is then purified and converted into its trifluoroacetate form. The specific synthetic routes and reaction conditions are proprietary and not widely published in the literature .

Industrial Production Methods

Industrial production of this compound is typically carried out by specialized chemical companies. The process involves large-scale extraction, purification, and conversion to the trifluoroacetate form under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Stellettamide A trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Stellettamide A trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its role in inhibiting Ca2+/calmodulin-dependent enzyme activities.

Medicine: Explored for potential therapeutic applications due to its biological activity.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Stellettamide A trifluoroacetate exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of Ca2+/calmodulin-dependent enzymes, which play a crucial role in various cellular processes. The inhibition of these enzymes can affect multiple molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Research Contexts and Challenges

Key Research Findings

- Synthesis and Purification : Trifluoroacetate salts like this compound are often generated during final purification steps to improve crystallinity .

- Stability : The trifluoroacetate group can hydrolyze under basic conditions, necessitating careful handling (e.g., avoiding aqueous bases) .

- Biological Relevance: this compound retains the bioactivity of the parent alkaloid, unlike ionic liquids or esters, which serve non-biological roles .

Q & A

Basic: What methodological approaches ensure the purity and stability of Stellettamide A trifluoroacetate in HPLC-based studies?

To validate purity, employ reverse-phase HPLC with a C18 column and UV detection at 220–254 nm, using a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Ensure batch-to-batch consistency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with quantitation of degradation products using validated calibration curves .

Basic: How can researchers optimize synthetic routes for this compound to enhance yield and reproducibility?

Key steps include:

- Precursor selection : Use trifluoroacetic anhydride for efficient salt formation.

- Purification : Employ flash chromatography or preparative HPLC with trifluoroacetate-compatible buffers.

- Quality control : Monitor intermediates via thin-layer chromatography (TLC) and intermediate MS profiling to identify side reactions early .

Advanced: What experimental parameters are critical for resolving contradictions in trifluoroacetate decomposition data across thermal and spectroscopic analyses?

Contradictions often arise from differences in:

- Sample preparation : Ensure uniform drying to eliminate residual solvents, which alter decomposition kinetics.

- Analytical sensitivity : Use X-ray photoelectron spectroscopy (XPS) to distinguish surface vs. bulk decomposition, complemented by thermogravimetric analysis (TGA) for mass loss quantification .

- Environmental controls : Maintain inert atmospheres (e.g., argon) during thermal studies to prevent oxidation artifacts .

Advanced: How can researchers validate the biological activity of this compound in protein-targeting assays while accounting for trifluoroacetate interference?

- Control experiments : Compare activity of the free base (Stellettamide A) vs. its trifluoroacetate salt to isolate salt-specific effects.

- Buffer exchange : Dialyze samples against ammonium acetate or HCl to remove trifluoroacetate ions before cell-based assays.

- Data normalization : Use internal standards (e.g., fluorescent probes) to adjust for ionic strength variations in binding assays .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Keep lyophilized powder at –20°C in argon-flushed vials to minimize hydrolysis.

- Reconstitution : Use anhydrous dimethyl sulfoxide (DMSO) or methanol for solubility, avoiding aqueous buffers unless immediately required.

- Documentation : Track lot-specific stability data, including moisture content (via Karl Fischer titration) and residual solvent levels .

Advanced: How should researchers design in vivo studies to address discrepancies between in vitro and in vivo efficacy of this compound?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS, adjusting for trifluoroacetate’s potential renal toxicity.

- Dose optimization : Conduct staggered dosing regimens to identify thresholds for target engagement vs. off-target effects.

- Metabolite tracking : Use stable isotope labeling to distinguish parent compound from trifluoroacetate-derived metabolites in biofluids .

Basic: Which analytical techniques are most reliable for quantifying trifluoroacetate counterion content in Stellettamide A formulations?

- Ion chromatography (IC) : Directly quantify trifluoroacetate ions using a conductivity detector and carbonate-based eluents.

- ¹⁹F NMR : Provides molar ratio data without derivatization, with deuterated solvents to avoid signal interference .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for proteomics applications?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during salt formation to ensure reaction completion.

- DoE optimization : Use factorial design to test variables (e.g., temperature, stoichiometry) and identify critical process parameters .

Basic: How can researchers ethically address multi-site study design challenges when using this compound?

- Protocol harmonization : Standardize analytical methods (e.g., HPLC conditions) across sites to reduce inter-lab variability.

- Centralized oversight : Appoint a principal investigator to audit data integrity and ensure compliance with TSCA R&D exemptions (e.g., supervision by a "technically qualified individual") .

Advanced: What computational tools are effective for modeling trifluoroacetate’s role in Stellettamide A’s binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.